Trimethylsilyl heptafluorobutyrate
Overview
Description
Trimethylsilyl heptafluorobutyrate is a chemical compound with the molecular formula C7H9F7O2Si and a molecular weight of 286.22 g/mol . It is also known as heptafluorobutanoic acid trimethylsilyl ester. This compound is characterized by the presence of a trimethylsilyl group and a heptafluorobutyrate group, making it a valuable reagent in various chemical applications.
Mechanism of Action
Target of Action
Trimethylsilyl heptafluorobutanoate, also known as Trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate, is a derivative of the trimethylsilyl group . The primary targets of this compound are typically hydroxyl groups found in organic compounds . The trimethylsilyl group is used to derivatize these compounds, making them more volatile and amenable to analysis by gas chromatography or mass spectrometry .
Mode of Action
The trimethylsilyl group interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule . The introduction of the trimethylsilyl group increases the volatility of the compound, often making it more suitable for analysis by certain techniques .
Biochemical Pathways
The exact biochemical pathways affected by trimethylsilyl heptafluorobutanoate can vary depending on the specific compound being derivatized. The introduction of the trimethylsilyl group can alter the physical and chemical properties of the compound, potentially affecting its behavior in various biochemical reactions .
Pharmacokinetics
The trimethylsilyl group is known to increase the volatility of compounds, which could potentially affect their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The introduction of the trimethylsilyl group to a compound can result in increased volatility, making the compound more amenable to analysis by techniques such as gas chromatography or mass spectrometry . This can provide valuable information about the compound’s structure and properties.
Action Environment
The action of trimethylsilyl heptafluorobutanoate can be influenced by various environmental factors. For example, the efficiency of the derivatization process can be affected by the presence of other functional groups in the compound, the reaction conditions, and the specific trimethylsilylating agent used .
Biochemical Analysis
Biochemical Properties
Trimethylsilyl heptafluorobutanoate plays a significant role in biochemical reactions, particularly in the derivatization of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the identification and quantification of metabolites. The trimethylsilyl group enhances the volatility and stability of the analytes, making them more amenable to GC-MS analysis. Additionally, Trimethylsilyl heptafluorobutanoate can form stable complexes with hydroxyl, carboxyl, and amino groups in biomolecules, aiding in their detection and analysis .
Cellular Effects
Trimethylsilyl heptafluorobutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modify the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. For instance, it can inhibit or activate specific enzymes, thereby altering the metabolic state of the cell. Additionally, Trimethylsilyl heptafluorobutanoate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and other cellular functions .
Molecular Mechanism
The molecular mechanism of action of Trimethylsilyl heptafluorobutanoate involves its interaction with biomolecules through the trimethylsilyl group. This group can form covalent bonds with hydroxyl, carboxyl, and amino groups in proteins, enzymes, and other biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, Trimethylsilyl heptafluorobutanoate can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethylsilyl heptafluorobutanoate can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances. Long-term exposure to Trimethylsilyl heptafluorobutanoate can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic flux. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of this compound in experimental settings .
Dosage Effects in Animal Models
The effects of Trimethylsilyl heptafluorobutanoate vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve the detection of metabolites in biochemical assays. At high doses, Trimethylsilyl heptafluorobutanoate can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression. These threshold effects highlight the importance of optimizing the dosage of Trimethylsilyl heptafluorobutanoate in experimental studies to achieve the desired outcomes without causing toxicity .
Subcellular Localization
Trimethylsilyl heptafluorobutanoate exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Trimethylsilyl heptafluorobutanoate can localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting proteins and other biomolecules. These subcellular localization patterns are essential for understanding the biochemical properties and cellular effects of Trimethylsilyl heptafluorobutanoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl heptafluorobutyrate can be synthesized through the reaction of heptafluorobutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride . The general reaction is as follows:
Heptafluorobutyric acid+Trimethylsilyl chloride→Trimethylsilyl heptafluorobutyrate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl heptafluorobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles, such as fluoride ions, to form heptafluorobutyric acid.
Common Reagents and Conditions
Fluoride Ions: Used in substitution reactions to replace the trimethylsilyl group.
Aqueous Acids: Employed in hydrolysis reactions to break down the compound into its constituent acids.
Major Products Formed
Heptafluorobutyric Acid: A common product formed from the hydrolysis or substitution of this compound.
Trimethylsilanol: Another product formed during hydrolysis reactions.
Scientific Research Applications
Trimethylsilyl heptafluorobutyrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl cyanide: Another trimethylsilyl compound used as a derivatizing agent in analytical chemistry.
Trimethylsilyl trifluoroacetate: Used for similar purposes in enhancing the volatility and detectability of compounds in analytical instruments.
Uniqueness
Trimethylsilyl heptafluorobutyrate is unique due to its heptafluorobutyrate group, which imparts distinct chemical properties, such as increased electron-withdrawing effects and higher volatility compared to other trimethylsilyl derivatives. This makes it particularly useful in the analysis of highly polar or non-volatile compounds .
Properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F7O2Si/c1-17(2,3)16-4(15)5(8,9)6(10,11)7(12,13)14/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOXYMMNNVXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F7O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896674 | |
Record name | Trimethylsilyl heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24929-99-5 | |
Record name | Trimethylsilyl heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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